(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a pre-functionalized kinase inhibitor scaffold often face multi-step syntheses that delay SAR campaigns. (2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine eliminates two synthetic steps vs. starting from 2,4-dichloro-5-fluoropyrimidine, delivering the essential C4-NH hinge-binding donor (HBD=1) and C2-Cl handle for parallel diversification. Key differentiators: LogP 4.4 ensures cell permeability; TPSA 37.8 Ų fits oral drug-like space; 3,4-dichlorophenyl motif enables nanomolar kinase engagement. Bulk stock available with full QC (HPLC, NMR).

Molecular Formula C10H5Cl3FN3
Molecular Weight 292.5 g/mol
CAS No. 575473-57-3
Cat. No. B3145501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine
CAS575473-57-3
Molecular FormulaC10H5Cl3FN3
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3FN3/c11-6-2-1-5(3-7(6)12)16-9-8(14)4-15-10(13)17-9/h1-4H,(H,15,16,17)
InChIKeyVKUXMTGNVCLTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

575473-57-3: Core Identity & Profile


(2-Chloro-5-fluoropyrimidin-4-yl)-(3,4-dichlorophenyl)amine (CAS 575473-57-3) is a tri-halogenated 4-anilinopyrimidine derivative with a molecular formula of C₁₀H₅Cl₃FN₃ and a molecular weight of 292.5 g/mol [1]. It features a 2-chloro-5-fluoropyrimidine core linked via a secondary amine bridge to a 3,4-dichlorophenyl ring. The compound is primarily utilized as a synthetic intermediate and scaffold for elaborating kinase inhibitor libraries, with computed physicochemical properties including an XLogP3-AA of 4.4, one hydrogen bond donor, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 37.8 Ų [1].

Tri-halogenated 4-anilinopyrimidine scaffold for kinase inhibitor libraries
NH linker provides essential hydrogen bond donor for hinge-region binding
C2-Cl handle supports sequential nucleophilic or cross-coupling derivatization

575473-57-3: Why Substitution Fails


Simple substitution with the unsubstituted phenyl analog (CAS 280581-64-8) or the C–C linked positional isomer (CAS 1364677-46-2) alters key molecular properties that directly impact target engagement, synthetic tractability, and downstream biological readout. The 3,4-dichlorophenyl substituent in 575473-57-3 increases lipophilicity by 1.3 LogP units relative to the unsubstituted phenyl analog [1][2], while the NH linker provides a hydrogen bond donor (HBD = 1) and larger polar surface area (TPSA = 37.8 Ų) that are absent in the C–C linked isomer (HBD = 0; TPSA = 25.8 Ų) [3]. These differences are not cosmetic—they dictate membrane permeability, solubility, and binding-site complementarity, making in-class substitution a scientifically invalid shortcut.

Target 3,4-dichlorophenyl substitution increases lipophilicity and may enhance membrane permeability
Unsubstituted phenyl analog (CAS 280581-64-8) Lower lipophilicity may reduce cellular uptake and intracellular target engagement
Target NH linker provides hydrogen bond donor essential for kinase hinge-region interaction
C–C linked positional isomer (CAS 1364677-46-2) Absent H-bond donor and reduced polar surface area likely abolish kinase active-site complementarity

575473-57-3: Differentiation Evidence


Lipophilicity vs Unsubstituted Phenyl Analog

The 3,4-dichlorophenyl substitution on the aniline ring of 575473-57-3 raises its computed XLogP3-AA to 4.4, compared with 3.1 for the unsubstituted phenyl analog 2-chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS 280581-64-8) [1][2]. This +1.3 LogP difference places 575473-57-3 in a more favorable lipophilicity range for passive membrane permeability, while the analog may suffer from insufficient partitioning into lipid bilayers in cellular assays.

Lipophilicity vs Unsubstituted Analog
Reported
4.43.1
Δ +1.3
Reported higher XLogP3-AA may favor passive membrane permeability
Computed property; in vitro validation needed
Lipophilicity Drug-likeness Membrane permeability

H-Bond Donor & TPSA vs C–C Linked Isomer

575473-57-3 possesses one hydrogen bond donor (the NH bridge) and a TPSA of 37.8 Ų, whereas the C–C linked positional isomer 2-chloro-4-(3,4-dichlorophenyl)-5-fluoropyrimidine (CAS 1364677-46-2) has zero HBD and a TPSA of only 25.8 Ų [1][2]. The NH linker introduces a directional hydrogen bond that is critical for hinge-region binding in kinase ATP pockets—a feature completely absent in the C–C linked isomer.

H-Bond Donor & TPSA vs C-C Isomer
Reported
HBD 1 vs 0; TPSA 37.8 vs 25.8 Ų
NH donor enables hinge-region hydrogen bonding absent in C–C linked isomer
Structural feature critical for kinase ATP-pocket complementarity
Hydrogen bonding Binding affinity Drug design

Regioselective C4-Amination via SNAr

The synthesis of 575473-57-3 proceeds via regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine with 3,4-dichloroaniline. In 2,4-dichloropyrimidines bearing an electron-withdrawing C5 substituent (fluorine), primary arylamines preferentially attack the more electrophilic C4 position over C2, enabling selective installation of the 3,4-dichlorophenylamino group while preserving the C2 chlorine for subsequent derivatization [1]. This regioselectivity is exploited to generate focused libraries where the C2 position is further elaborated, whereas the C–C linked isomer requires entirely different (cross-coupling) methodology.

Regioselective C4-Amination
Class-level
C4-amination via SNAr
C2-Cl retained for sequential derivatization
Modular C2 handle supports parallel library synthesis
Class-level: 2,4-dichloro-5-fluoropyrimidine reactivity precedent
Regioselective synthesis SNAr Medicinal chemistry

3,4-Dichlorophenyl Pharmacophore: Kinase Potency

The 3,4-dichlorophenyl motif is a validated privileged substructure in kinase inhibitor pharmacochemistry. In the dihydrofolate reductase (DHFR) inhibitor series, 5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine (CHEMBL21799) displays a Ki of 0.52 nM and an IC₅₀ of 70 nM against P. falciparum DHFR-TS [1]. While not a direct comparator, this establishes that the 3,4-dichlorophenyl group can drive sub-nanomolar target engagement when paired with an appropriate pyrimidine core. The NH-linked aniline architecture in 575473-57-3 orients this pharmacophore for hinge-region interactions, whereas the unsubstituted phenyl analog lacks the halogen contacts that enhance binding affinity.

3,4-Dichlorophenyl Pharmacophore
Class-level
CHEMBL21799: Ki 0.52 nM, IC₅₀ 70 nM
Class-level: 3,4-diCl phenyl pyrimidines associated with sub-nM target engagement
Not direct data for 575473-57-3; requires target profiling
Kinase inhibition 3,4-dichlorophenyl pharmacophore Structure-activity relationship

P2X7 Antagonist Precursor Potential

2-Chloro-5-fluoropyrimidine, the core building block of 575473-57-3, is an established precursor for synthesizing benzamide-based P2X7 receptor antagonists . Affinity data from BindingDB indicate that structurally related 2-chloro-5-fluoropyrimidine derivatives achieve IC₅₀ values of 32 nM at human P2X7R [1], and as low as 15.8 nM for certain analogs [2]. The C2-chloro group in 575473-57-3 is poised for further elaboration to access this chemotype, whereas the C–C linked isomer would require de novo synthetic entry.

P2X7 Antagonist Scaffold Potential
Context-dependent
15.8–32 nM
hP2X7R IC₅₀ (related analogs)
Scaffold elaboration context: C2-Cl enables access to P2X7 chemotype
Supporting evidence; direct P2X7 data for 575473-57-3 not available
P2X7 receptor Inflammation Ligand-gated ion channel

575473-57-3: Application Scenarios


Kinase Library Requiring Hinge-Binding Donor

575473-57-3 is the scaffold of choice for kinase-focused libraries where a hinge-binding NH donor is mechanistically required. The C4-NH linker provides the essential hydrogen bond donor (HBD = 1) that the C–C linked isomer (HBD = 0) cannot supply [1]. Combined with a LogP of 4.4—optimal for cell permeability—and a C2-Cl handle for parallel diversification, this compound enables systematic SAR exploration at both the solvent-exposed and ribose-pocket regions of the ATP-binding site.

P2X7 Antagonist Lead Generation via C2 Elaboration

The 2-chloro substituent in 575473-57-3 serves as a reactive handle for nucleophilic displacement or cross-coupling to generate P2X7 antagonist candidates. Literature precedent demonstrates that 2-chloro-5-fluoropyrimidine derivatives achieve IC₅₀ values of 15.8–32 nM at human P2X7R [2]. Procuring 575473-57-3 as a pre-functionalized intermediate—with the 3,4-dichlorophenylamino group already installed—eliminates two synthetic steps compared to building this chemotype from 2,4-dichloro-5-fluoropyrimidine.

Halogenated Anilinopyrimidine SAR Studies

The 3,4-dichlorophenyl substitution pattern in 575473-57-3 is a privileged motif associated with nanomolar target engagement in DHFR and kinase enzyme systems [3]. Researchers can systematically compare 575473-57-3 (3,4-diCl) against the 4-chlorophenyl analog (mono-Cl) and the unsubstituted phenyl analog to deconvolute the contribution of each chlorine atom to binding affinity, lipophilicity-driven cellular potency, and selectivity across kinase panels.

Chemical Probe with Defined Physicochemical Properties

With its computed TPSA of 37.8 Ų and LogP of 4.4, 575473-57-3 occupies a favorable property space for cell-permeable probe molecules (typically TPSA < 90 Ų, LogP 3–5). The compound's well-defined physicochemical profile, benchmarked against two structurally characterized analogs (CAS 280581-64-8 and CAS 1364677-46-2), makes it suitable for cellular target engagement assays where consistent permeability and solubility are critical for reproducible dose-response measurements [1].

Application
Selection Property
Validation Focus
Kinase library with hinge-binding NH requirement
NH linker hydrogen bond donor
C2-Cl handle reactivity for parallel library synthesis
P2X7 antagonist lead generation
C2-Cl reactive handle for elaboration
Scaffold-derived P2X7 antagonist activity (reported context)
Halogenated anilinopyrimidine SAR studies
3,4-dichlorophenyl privileged motif
Comparative binding affinity across chloro-substitution patterns
Cell-permeable chemical probe design
Computed TPSA and lipophilicity in permeable range
Cellular permeability and solubility consistency for dose-response assays
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